4-Tetradecylbenzoic acid

描述

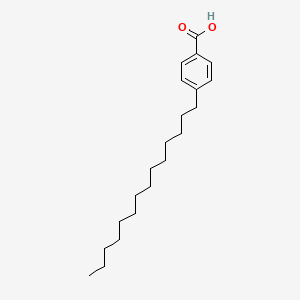

4-Tetradecylbenzoic acid (CAS: Not explicitly provided; structure inferred from nomenclature) is a benzoic acid derivative substituted with a 14-carbon alkyl chain at the para position. This long hydrophobic tail distinguishes it from simpler benzoic acid derivatives, enabling unique physicochemical properties such as liquid crystalline behavior and enhanced solubility in nonpolar solvents. It has been utilized in polymerization processes, where its smectic phase formation at elevated temperatures (e.g., 110°C) facilitates controlled radical polymerization, yielding polymers with higher molecular weights compared to isotropic solutions .

属性

CAS 编号 |

55850-65-2 |

|---|---|

分子式 |

C21H34O2 |

分子量 |

318.5 g/mol |

IUPAC 名称 |

4-tetradecylbenzoic acid |

InChI |

InChI=1S/C21H34O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-19-15-17-20(18-16-19)21(22)23/h15-18H,2-14H2,1H3,(H,22,23) |

InChI 键 |

XOVZEJPGIZKLHO-UHFFFAOYSA-N |

规范 SMILES |

CCCCCCCCCCCCCCC1=CC=C(C=C1)C(=O)O |

产品来源 |

United States |

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of 4-tetradecylbenzoic acid typically involves the Friedel-Crafts alkylation of benzoic acid with tetradecyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction proceeds as follows:

- Benzoic acid is dissolved in a suitable solvent, such as dichloromethane.

- Tetradecyl chloride is added to the solution.

- Aluminum chloride is introduced to catalyze the reaction.

- The mixture is stirred at a controlled temperature until the reaction is complete.

- The product is then purified through recrystallization or column chromatography.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, yield, and cost-effectiveness. Industrial methods may also include continuous flow reactors and advanced purification techniques to ensure high purity of the final product.

化学反应分析

Acid-Catalyzed Esterification

The carboxylic acid group undergoes Fischer esterification with alcohols under Brønsted acid catalysis (H<sub>3</sub>PO<sub>4</sub>, H<sub>2</sub>SO<sub>4</sub>). Phosphoric acid (86%) shows optimal catalytic efficiency in aprotic polar solvents like sulfolane, achieving >90% conversion at 160°C in 10–12 hours .

Reaction Scheme:

4-Tetradecylbenzoic acid + ROH → 4-Tetradecylbenzoate ester + H<sub>2</sub>O

Key Data

| Catalyst | Solvent | Temp (°C) | Time (hr) | Yield (%) |

|---|---|---|---|---|

| H<sub>3</sub>PO<sub>4</sub> (86%) | Sulfolane | 160 | 10 | 92 |

| H<sub>2</sub>SO<sub>4</sub> (96%) | Acetic acid | 160 | 75 | 72 |

Nucleophilic Acyl Substitution

The acid readily converts to reactive derivatives:

Acid Chloride Formation

Reaction with SOCl<sub>2</sub> or PCl<sub>5</sub> yields 4-tetradecylbenzoyl chloride, enabling subsequent nucleophilic attack by amines or alcohols .

Mechanism Highlights:

-

Nucleophilic attack by Cl<sup>−</sup> at carbonyl carbon

-

Elimination of HCl and reformation of carbonyl

Decarboxylation Under Catalytic Conditions

Decarboxylation occurs via radical pathways at 200–250°C, accelerated by dipolar aprotic solvents (e.g., dimethyl sulfone):

Optimized Conditions

The long alkyl chain stabilizes intermediates through hydrophobic interactions, reducing side reactions.

Brønsted Acid-Catalyzed Functionalization

p-TsOH (10 mol%) in hexafluoroisopropanol (HFIP) facilitates Friedel–Crafts alkylation at the aromatic ring’s para position, forming tetrahydrocarbazolone derivatives (75–80% yields) .

Key Intermediate

3-Indolylmethanol → Activated by p-TsOH/HFIP → Nucleophilic substitution with thiols/arenes

Reduction to Alcohol Derivatives

Borane-THF selectively reduces the carboxylic acid group to a primary alcohol without affecting the alkyl chain or aromatic ring :

Reaction Profile

this compound → 4-Tetradecylbenzyl alcohol

-

Conditions: BH<sub>3</sub>/THF, 25°C, 2 hr

-

Yield: 89% (vs. 72% with LiAlH<sub>4</sub>)

科学研究应用

4-Tetradecylbenzoic acid has a wide range of applications in scientific research:

Chemistry: Used as a precursor in the synthesis of various organic compounds and polymers.

Biology: Studied for its potential role in cell membrane interactions and signaling pathways.

Medicine: Investigated for its antimicrobial and anti-inflammatory properties.

Industry: Utilized in the production of surfactants, lubricants, and specialty chemicals.

作用机制

The mechanism of action of 4-tetradecylbenzoic acid involves its interaction with cellular membranes and proteins. The long alkyl chain allows it to integrate into lipid bilayers, potentially affecting membrane fluidity and permeability. Additionally, the carboxyl group can form hydrogen bonds with proteins, influencing their structure and function. These interactions can modulate various cellular processes, including signal transduction and enzyme activity.

相似化合物的比较

Structural and Functional Group Variations

The following table summarizes key structural and functional differences between 4-tetradecylbenzoic acid and similar compounds:

Physicochemical Properties

Phase Behavior :

- This compound forms a smectic liquid crystalline phase at 110°C, which enhances polymerization rates and molecular weights of polymers like poly(4-methacryloyloxybenzoic acid) .

- In contrast, 4-(trans-4-Butylcyclohexyl)benzoic acid (shorter cycloalkyl chain) may exhibit similar mesophases but with lower thermal stability due to reduced van der Waals interactions .

- Simpler derivatives like 4-hydroxybenzoic acid lack liquid crystalline behavior, existing as crystalline solids at room temperature .

- Solubility: The long alkyl chain in this compound increases hydrophobicity, making it soluble in nonpolar solvents like toluene or hexane. Polar derivatives (e.g., 4-hydroxybenzoic acid) are water-soluble at low concentrations but form precipitates in acidic conditions .

Reactivity :

Research Implications

The unique liquid crystalline properties of this compound underscore its value in materials science, particularly for synthesizing high-molecular-weight polymers. Future studies could explore hybrid derivatives combining long alkyl chains with polar groups (e.g., hydroxyl or formyl) to balance hydrophobicity and reactivity. Additionally, comparative toxicity studies are needed to assess safety in industrial applications.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。